Iodomethane-13C: A Technical Guide for Researchers and Drug Development Professionals
Iodomethane-13C: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Structure, Properties, and Applications of a Versatile Isotopic Labeling Reagent
Iodomethane-13C ([¹³CH₃I]) is a stable, isotopically labeled form of iodomethane, an indispensable reagent in synthetic chemistry. The incorporation of the heavy carbon isotope, ¹³C, makes it a powerful tool for a range of applications in chemical research and drug development, particularly in mechanistic studies and the characterization of molecules by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This guide provides a comprehensive overview of the chemical structure, properties, and common applications of Iodomethane-13C, complete with experimental protocols and data presented for the scientific professional.
Chemical Structure and Properties
Iodomethane-13C consists of a methyl group, where the carbon atom is the ¹³C isotope, bonded to an iodine atom. This simple structure belies its utility as a potent methylating agent. The ¹³C isotope is NMR-active, allowing for the tracking and characterization of the methyl group in various chemical environments.
The key chemical and physical properties of Iodomethane-13C are summarized in the table below for easy reference.
| Property | Value |
| Chemical Formula | ¹³CH₃I |
| Molecular Weight | 142.93 g/mol |
| CAS Number | 4227-95-6 |
| Appearance | Liquid |
| Density | 2.290 g/mL at 25 °C |
| Boiling Point | 42 °C |
| Melting Point | -66.5 °C |
| Isotopic Purity | Typically ≥99 atom % ¹³C |
| Solubility | Soluble in common organic solvents. |
| SMILES String | [13CH3]I |
| InChI Key | INQOMBQAUSQDDS-OUBTZVSYSA-N |
Applications in Research and Drug Development
The primary utility of Iodomethane-13C lies in its role as a ¹³C-labeling agent. This enables researchers to introduce a "tag" into a molecule of interest, which can then be detected and quantified using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is a powerful technique for elucidating the structure of organic molecules. The introduction of a ¹³C-labeled methyl group from Iodomethane-13C provides a distinct signal in the ¹³C NMR spectrum, which can be used to:
-
Confirm the success of a methylation reaction: The presence of a new signal in the expected chemical shift range confirms the addition of the methyl group.
-
Probe the local chemical environment: The chemical shift of the ¹³C-labeled methyl group provides information about the electronic environment of the atom to which it is attached.
-
Study molecular dynamics: Changes in the ¹³C NMR spectrum as a function of temperature or other variables can provide insights into the conformational dynamics of the molecule.
-
Facilitate the study of large biomolecules: Isotopic labeling of methyl groups in amino acids like valine, leucine, and isoleucine has been instrumental in extending the application of solution-state NMR to larger and more complex proteins.[1]
Mass Spectrometry (MS)
In mass spectrometry, the one-mass-unit increase imparted by the ¹³C label allows for the differentiation of labeled and unlabeled molecules. This is particularly useful in:
-
Isotope dilution mass spectrometry: A known amount of the ¹³C-labeled compound is added to a sample as an internal standard for accurate quantification of the unlabeled analyte.
-
Metabolic studies: By administering a ¹³C-labeled drug or metabolite, researchers can trace its metabolic fate in biological systems by detecting the labeled metabolites using mass spectrometry.
-
Quantitative proteomics: Iodomethane-13C can be used for the isotopic labeling of peptides, enabling the relative and absolute quantification of proteins in complex biological samples.[2]
Mechanistic Studies
Iodomethane-13C is a valuable tool for elucidating the mechanisms of chemical reactions. By tracking the position of the ¹³C label in the products of a reaction, chemists can infer the bond-forming and bond-breaking steps involved. For example, it has been used to characterize reactive intermediates in important transformations like the Heck reaction.[3][4][5][6][7]
Experimental Protocols
The following are representative protocols for the use of Iodomethane-13C in common laboratory procedures.
General Protocol for ¹³C-Methylation of a Phenolic Compound
This protocol describes a general procedure for the methylation of a phenol (B47542) using Iodomethane-13C and a mild base in a suitable solvent.
Materials:
-
Phenolic starting material
-
Iodomethane-13C
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (B3395972) or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenolic starting material (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add a suitable volume of anhydrous acetone or DMF to dissolve or suspend the starting materials.
-
Addition of Iodomethane-13C: Add Iodomethane-13C (1.1 - 1.5 eq) to the reaction mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by standard techniques such as column chromatography on silica gel to yield the pure ¹³C-methylated product.
Protocol for Acquiring a ¹³C NMR Spectrum
This protocol provides a general guideline for acquiring a ¹³C NMR spectrum of a ¹³C-labeled compound.
Materials:
-
¹³C-labeled sample
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the ¹³C-labeled sample in the chosen deuterated solvent in an NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquisition Parameters: Set up a standard ¹³C NMR experiment. Key parameters to consider include:
-
Pulse sequence: A standard single-pulse experiment with proton decoupling is typically used.
-
Number of scans (ns): This will depend on the concentration of the sample. For a ¹³C-labeled compound, a smaller number of scans may be sufficient compared to a natural abundance sample.
-
Relaxation delay (d1): A sufficient delay (e.g., 1-5 seconds) should be used to allow for full relaxation of the ¹³C nuclei between scans.
-
-
Data Acquisition: Start the acquisition.
-
Data Processing: After the acquisition is complete, perform a Fourier transform of the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.
-
Data Analysis: Calibrate the chemical shift axis using the solvent peak as a reference. The signal corresponding to the ¹³C-labeled methyl group should be readily identifiable.
Visualizations
The following diagrams illustrate key concepts related to the application of Iodomethane-13C.
Caption: A generalized workflow for a typical ¹³C-methylation reaction using Iodomethane-13C.
Caption: A simplified catalytic cycle for the Heck reaction, where isotopic labeling can be used to study intermediates.
References
- 1. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Peptide quantitation with methyl iodide isotopic tags and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
